molecular formula C24H48NO8P B096630 1,2-Dioctanoyl-sn-glycero-3-phosphocholine CAS No. 19191-91-4

1,2-Dioctanoyl-sn-glycero-3-phosphocholine

Cat. No. B096630
CAS RN: 19191-91-4
M. Wt: 509.6 g/mol
InChI Key: YHIXRNNWDBPKPW-JOCHJYFZSA-N
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Description

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid, which is a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic, which includes a hydrophilic (phosphate head) and two hydrophobic (fatty acid tails) parts. This particular molecule is a variant of the naturally occurring phospholipids, where the fatty acid chains are octanoic acid, an eight-carbon saturated fatty acid.

Synthesis Analysis

The synthesis of related phospholipids has been described in several studies. For instance, a dimeric version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine was synthesized chemically, which upon sonication in water, formed a planar membrane . Another study presented a new intermediate for the facile preparation of mixed-acid 1,2-diacylglycerophosphocholines, which could be used to synthesize similar compounds in high yield and purity . Additionally, the synthesis of sn-glycero-1-phosphocholine was described, which is structurally related to 1,2-dioctanoyl-sn-glycero-3-phosphocholine .

Molecular Structure Analysis

The molecular structure of phospholipids like 1,2-dioctanoyl-sn-glycero-3-phosphocholine is crucial for their function. The carbon-13 nuclear magnetic resonance (NMR) spectra of similar phospholipids have been obtained, which are characteristic enough to permit unequivocal designation of double bond positions for each isomer . The single crystal structure of a mixed-chain triacylglycerol provides insights into the conformation of the glycerol backbone, which is relevant to understanding the structure of 1,2-dioctanoyl-sn-glycero-3-phosphocholine .

Chemical Reactions Analysis

Phospholipids can undergo various chemical reactions. For example, the dimeric glycerophospholipid synthesized in one study was a substrate for phospholipase A2, which afforded 1-palmitoyl-sn-glycero-3-phosphocholine and dotriacontanedioic acid as final products . This indicates that similar compounds like 1,2-dioctanoyl-sn-glycero-3-phosphocholine could also be substrates for enzymatic reactions, leading to the formation of other lipid molecules or breakdown products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phospholipids are determined by their molecular structure. The dimeric glycerophospholipid mentioned earlier displayed unique surface pressure-surface area isotherms and had specific phase transition constants . These properties are important for the formation of lipid bilayers and membranes. The synthesis methods described in the papers also highlight the importance of purity and yield, which are critical for the physical properties of the synthesized lipids .

Scientific Research Applications

  • Free-Standing Lipid Bilayer Membranes : A method to form free-standing lipid bilayer membranes using 1,2-Dioctanoyl-sn-glycero-3-phosphocholine for applications in sensing measurements and biophysical studies of lipid bilayers and associated proteins (Víctor Marín et al., 2016).

  • Micellar Behavior Studies : Investigation of the micellar behavior of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in aqueous medium for interfacial tension and fluorescence study (P. Sehgal et al., 2003).

  • Molecular Modeling in Enzyme Binding : Using molecular modeling to examine the binding of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in the catalytic site of phospholipase A2, providing insights into enzymatic processes (C. H. Lee et al., 2009).

  • Polymerized Liposomes Formation : Synthesis of derivatives of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine for the construction of highly stable polymerized liposomes, useful for membrane modeling and biomedical applications like drug delivery (A. Sadownik et al., 1986).

  • Circular Dichroic Properties Study : Studying the circular dichroic properties of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in solutions, providing insights into the structural properties of phospholipids (P. Walde et al., 1999).

  • Membrane Protein Reconstitution in Droplet Interface Bilayers : Functional reconstitution of membrane proteins into bilayers composed of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine, advancing studies on lipid-protein systems and membrane asymmetry (H. Barriga et al., 2014).

  • LC Method for Phosphatidylcholine Analysis : Development of an assay for quantitative analysis of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine and its hydrolysis products, facilitating the study of lipid metabolism and synthesis (G. Kiełbowicz et al., 2012).

  • Molecular Dynamics Simulations of Phosphatidylcholine Lipid Bilayers : Utilizing molecular dynamics simulations to study bilayers formed by 1,2-Dioctanoyl-sn-glycero-3-phosphocholine, aiding in understanding membrane structures and hydration (David Poger et al., 2010).

  • Gene Delivery Research : Investigating binary lipid mixtures of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine for potential applications in gene delivery, contributing to advancements in gene therapy (C. Wölk et al., 2015).

Safety And Hazards

No special measures are required for handling 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. The product generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .

Future Directions

The unique chemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphocholine make it a promising component in drug delivery systems . Its ability to form stable bilayers and vesicles allows for the encapsulation and delivery of drugs to specific targets in the body . This suggests potential future directions in the field of drug delivery and pharmaceuticals.

properties

IUPAC Name

[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIXRNNWDBPKPW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334462
Record name (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dioctanoyl-sn-glycero-3-phosphocholine

CAS RN

19191-91-4
Record name (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
P Walde, E Blöchliger, K Morigaki - Langmuir, 1999 - ACS Publications
The circular dichroic (CD) properties of aqueous and methanolic solutions of a series of short-chain phosphatidylcholines ranging from 1,2-dipropionyl-sn-glycero-3-phosphocholine (…
Number of citations: 26 pubs.acs.org
S Junko, O Tadayoshi, S Kunihiko - … et Biophysica Acta (BBA)-Lipids and …, 1980 - Elsevier
1. Penicillium notatum phospholipase B catalyzes the hydrolysis of the 1- and 2-acyl ester bonds of 1,2-diacyl-sn-glycero-3-phosphocholine (phospholipase B activity), and of the 1-or 2-…
Number of citations: 56 www.sciencedirect.com
P Sehgal, H Doe, M Sharma - Colloid and Polymer Science, 2003 - Springer
The mixed micellar behavior of short chain zwitterionic phospholipids 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-diheptanoyl-sn-glycero- 3-phosphocholine (DHPC) …
Number of citations: 15 link.springer.com
MM Qassime, SB Venig, EG Glukhovskoy - Research Journal of …, 2019 - elibrary.ru
Study the influence of interaction of ascorbic acid isoforms with 1, 2 dioctanoyl-sn-glycero-3-phosphocholine lipid monolayer as a cell membrane model at different conditions КОРЗИНА ПОИСК …
Number of citations: 0 elibrary.ru
LL Davis, JJ Maglio, J Horwitz - Lipids, 1998 - Springer
Phospholipase D is an important enzyme in signal transduction in neuronal tissue. A variety of assays have been used to measure phospholipase D activity in vitro. The most typical …
Number of citations: 13 link.springer.com
R Haftendorn, G Schwarze… - Chemistry and Physics of …, 2000 - Elsevier
A series of 1,3-diacylglycero-2-phosphocholines (1,3-PCs) with acyl chain lengths of C 8 –C 18 were synthesised by chemical introduction of the phosphocholine moiety into the …
Number of citations: 20 www.sciencedirect.com
AJ Aarsman, CFP Roosenboom… - Chemistry and physics …, 1985 - Elsevier
This paper describes the synthesis of short-chain phospholipid analogs with an acylthioester bond exclusively at the sn-2-position for use in spectrophotometric assays of …
Number of citations: 16 www.sciencedirect.com
PA FRANKEN, L VAN DEN BERG… - European journal of …, 1992 - Wiley Online Library
Both methionine residues in phospholipase A 2 (PLA 2 ) from porcine pancreas have been replaced by leucines with retention of full enzymatic activity. The methionine‐less mutant has …
Number of citations: 39 febs.onlinelibrary.wiley.com
HJHB Hirschberg, JWFA Simons… - European Journal of …, 2001 - Wiley Online Library
Patatin is the major protein constituent of potato tubers and displays broad esterase activity. The native enzyme actually belongs to a highly homologous multigene family of vacuolar …
Number of citations: 159 febs.onlinelibrary.wiley.com
J SUGATANI, T OKUMURA, K SAITO… - The Journal of …, 1984 - academic.oup.com
The catalytic actions of the native type and the type modified by a protease attack of P. notatum phospholipase B were studied. The native and modified enzymes showed a significant …
Number of citations: 7 academic.oup.com

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